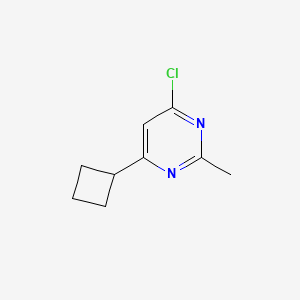

4-Chloro-6-cyclobutyl-2-methylpyrimidine

Descripción

Propiedades

IUPAC Name |

4-chloro-6-cyclobutyl-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-6-11-8(5-9(10)12-6)7-3-2-4-7/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXXBDBIQBRXRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of Amino Precursors

Method Overview:

One common approach involves cyclization of amino derivatives that contain the necessary substituents, followed by chlorination to introduce the chlorine atom at the 4-position.

- Starting from amino compounds such as 2-methyl-4,6-diaminopyrimidine derivatives.

- Cyclization is typically facilitated by reagents like phosphorus oxychloride or phosphoryl chlorides, under controlled temperature conditions, to form the pyrimidine ring.

- Subsequent chlorination at the 4-position is achieved using chlorinating agents such as phosphorus oxychloride or thionyl chloride.

- Temperature: 70–115°C during cyclization.

- Reagents: Phosphorus oxychloride (POCl₃) as the chlorinating agent, often with anhydrous organic solvents like DMF.

- Duration: 3–8 hours depending on the precursor reactivity.

Direct Chlorination of Pyrimidine Derivatives

Method Overview:

This approach involves chlorination of pre-formed pyrimidine rings that already possess the cyclobutyl and methyl groups.

- Use of chlorinating agents such as phosphorus oxychloride or sulfuryl chloride to selectively chlorinate the pyrimidine ring at the 4-position.

- The reaction is typically performed under anhydrous conditions to prevent hydrolysis and side reactions.

- Temperature: 50–105°C, optimized to favor chlorination without overreaction.

- Pressure: Slightly reduced pressure (around -0.05 to -0.095 MPa) to facilitate removal of by-products.

- Solvents: Organic solvents like ethylene dichloride or methylene dichloride are used for better control.

Synthesis via Cyclization of Cyclobutyl-Containing Precursors

Method Overview:

A more sophisticated route involves cyclization of cyclobutyl-containing intermediates with suitable nitrogen sources, followed by chlorination.

- Preparation of cyclobutyl-substituted amidines or ureas.

- Cyclization under acidic or basic conditions, often with the aid of phosphorus oxychloride or phosphoryl chlorides, to form the pyrimidine core.

- Post-cyclization chlorination at the 4-position using phosphorus oxychloride.

- Temperature: 80–115°C during cyclization.

- Reagents: Phosphorus oxychloride, organic amines (triethylamine, DIPEA) as bases.

- Duration: 3–8 hours.

Process Summary:

- React 4-chloro-6-methoxypyrimidine with phosphorus oxychloride in the presence of anhydrous organic amine (e.g., triethylamine or DIPEA).

- Conduct the reaction under controlled temperature (70–115°C) for 3–8 hours.

- Use underpressure distillation to remove excess phosphorus oxychloride, minimizing hydrolysis and side reactions.

- Hydrolyze and extract the product using organic solvents like ethylene dichloride or methylene dichloride, followed by crystallization.

- Reduces toxicity and safety hazards associated with phosgene-based methods.

- Enhances yield and purity of the target compound.

Data Table: Summary of Preparation Methods

| Method No. | Starting Material | Reagents | Key Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | Amino precursors (e.g., 2-methyl-4,6-diaminopyrimidine) | Phosphorus oxychloride, DMF | 70–115°C, 3–8 hours | 80–95 | Cyclization followed by chlorination |

| 2 | Pyrimidine derivatives (e.g., 4,6-dichloropyrimidine) | Phosphorus oxychloride, ethylene dichloride | 50–105°C, pressure -0.05 to -0.095 MPa | 85–97 | Selective chlorination, anhydrous conditions |

| 3 | Cyclobutyl-containing intermediates | Phosphorus oxychloride, organic amines | 80–115°C, 3–8 hours | 80–95 | Cyclization of cyclobutyl precursors |

| 4 (Patent) | 4-Chloro-6-methoxypyrimidine | Phosphorus oxychloride, triethylamine | 70–115°C, 3–8 hours, underpressure distillation | High | Safer, environmentally friendly, high purity |

Research Findings and Notes

Reaction Safety:

The use of phosphorus oxychloride, while toxic, is safer than phosgene and can be effectively managed with proper protective measures and process controls, including underpressure distillation to remove excess reagent and minimize hydrolysis.Environmental Considerations:

The process emphasizes recycling of phosphorus oxychloride and organic solvents, along with waste treatment involving neutralization with sodium hydroxide, reducing environmental burden.Yield Optimization:

Precise temperature control during chlorination and distillation steps significantly improves yield and purity, with typical yields exceeding 90% under optimized conditions.Substituent Effects: The presence of cyclobutyl and methyl groups influences the reactivity during cyclization and chlorination, requiring tailored reaction conditions for optimal outcomes.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-6-cyclobutyl-2-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The cyclobutyl group can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents

Actividad Biológica

4-Chloro-6-cyclobutyl-2-methylpyrimidine is a pyrimidine derivative notable for its unique structural features, including a chlorine atom at the 4-position, a cyclobutyl group at the 6-position, and a methyl group at the 2-position of the pyrimidine ring. This compound has been investigated for its potential biological activities, particularly in medicinal chemistry and biochemistry.

- Molecular Formula : C_8H_10ClN_3

- Molecular Weight : Approximately 168.63 g/mol

The compound's structure is essential in defining its interaction with biological systems, influencing its pharmacological properties and potential therapeutic applications.

Enzyme Modulation

This compound interacts with various enzymes, including oxidoreductases and transferases. These interactions can modulate enzyme activities, affecting biochemical pathways crucial for cellular functions. The compound has been shown to inhibit or activate certain enzymes, leading to alterations in metabolic processes and cell signaling pathways.

Cellular Effects

The compound influences cell function by modulating key cellular processes:

- Cell Signaling : It affects pathways involved in cell proliferation and survival.

- Gene Expression : Alters the expression of genes associated with metabolic regulation.

- Cellular Metabolism : Impacts glycolysis and other metabolic pathways, which may have implications in cancer therapy.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells through specific signaling pathway inhibition.

Dosage and Temporal Effects

The biological effects of this compound can vary significantly based on dosage:

- Low Doses : Exhibited beneficial effects such as anti-inflammatory and anticancer activities without significant toxicity.

- High Doses : May lead to adverse effects, necessitating careful dosage optimization in therapeutic contexts.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives similar to this compound. Notable findings include:

| Study | Findings |

|---|---|

| Study A | Demonstrated efficacy in preclinical models for anxiety and depression using related compounds. |

| Study B | Investigated modulation of metabotropic glutamate receptors, indicating potential applications in neurological disorders. |

| Study C | Highlighted rapid uptake and adverse effects of similar chlorinated compounds, emphasizing the need for safety assessments. |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of pyrimidines, including 4-Chloro-6-cyclobutyl-2-methylpyrimidine, exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, demonstrating potential as a therapeutic agent against tumors.

Case Study: MDA-MB-231 Cells

In a study involving MDA-MB-231 triple-negative breast cancer cells, compounds structurally related to this compound exhibited IC50 values indicating strong inhibitory effects on cell growth. The selectivity of these compounds towards cancerous cells over non-cancerous cells suggests a promising therapeutic window for further development.

| Study Focus | IC50 Value (µM) | Cell Line |

|---|---|---|

| Anticancer Activity | 0.126 | MDA-MB-231 |

1.2 Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Its ability to inhibit microbial growth has been attributed to structural features that allow it to interact effectively with microbial enzymes and cellular components.

| Microbial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | < 16 |

| Escherichia coli | < 16 |

Agricultural Chemistry

This compound is being explored for its potential use in agrochemicals, such as herbicides and fungicides. Its structural characteristics may confer specific interactions with biological targets in plants and pathogens, leading to effective pest control solutions.

Neuropharmacological Applications

The compound has been explored for its potential as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE10. Inhibition of PDE10 is associated with therapeutic benefits in neurological and psychiatric disorders, including schizophrenia.

Mechanism of Action

By increasing levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in neurons, these inhibitors may improve synaptic signaling and cognitive functions.

Material Science

In material science, this compound is employed in the development of novel materials with specific electronic or optical properties. Its unique chemical structure allows for versatile modifications that can enhance material characteristics.

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares 4-Chloro-6-cyclobutyl-2-methylpyrimidine with key analogues, highlighting substituent effects:

Key Observations :

- Cyclobutyl vs. Alkyl Groups : The cyclobutyl substituent (e.g., in CAS 1824314-93-3 ) introduces significant steric hindrance and enhances lipophilicity compared to linear alkyl groups (e.g., ethyl in CAS 3435-25-4 ) . This may influence binding affinity in drug design.

- Positional Isomerism : The chlorine position (2 vs. 4) alters the electronic distribution of the pyrimidine ring, affecting reactivity in substitution reactions .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-6-cyclobutyl-2-methylpyrimidine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example, cyclobutyl groups can be introduced via Pd-catalyzed cross-coupling reactions, while chlorination at the 4-position may use POCl₃ under reflux conditions. To ensure purity:

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

- Methodological Answer : A combination of techniques is critical:

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and cyclobutyl ring geometry.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (as demonstrated in pyrimidine derivatives in and ).

- Cross-validate results with FT-IR (C-Cl stretch ~550 cm⁻¹) and elemental analysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can identify reactive sites:

- Analyze electron density maps to predict nucleophilic/electrophilic regions.

- Simulate transition states for chloro-group displacement to assess activation energies.

- Compare with experimental kinetic data to validate models. Tools like Gaussian or ORCA are widely used, and PubChem’s molecular descriptors (e.g., InChIKey) aid in parameterization .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

- Methodological Answer : Contradictions may arise from assay-specific conditions:

- Control Experiments : Verify compound stability under assay conditions (pH, temperature).

- Orthogonal Assays : Use complementary techniques (e.g., SPR for binding affinity vs. cell-based viability assays).

- Metabolite Screening : Check for degradation products via LC-MS, as seen in pyrimidine derivatives ().

- Adjust solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .

Q. What strategies enhance regioselectivity in substitution reactions at the 4-chloro position?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

- Catalysts : Use Pd(PPh₃)₄ for Suzuki couplings to target the chloro position selectively.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms at electron-deficient positions.

- Protecting Groups : Temporarily block the methyl group at the 2-position to prevent undesired side reactions.

- Monitor reaction progress via ¹H NMR to detect intermediate formation .

Safety and Environmental Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to strict safety measures:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services (e.g., for chlorinated byproducts) .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in synthetic yields and reaction scalability?

- Methodological Answer : Standardize protocols:

- Reagent Quality : Use anhydrous solvents and freshly distilled reagents to minimize variability.

- Temperature Control : Employ jacketed reactors with precise thermocouples for exothermic reactions.

- Scale-Up : Perform kinetic studies on small batches (1–5 mmol) before transitioning to pilot-scale reactors.

- Document deviations (e.g., humidity levels) that may impact cyclobutyl group stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.